3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
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Description
3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.36. The purity is usually 95%.
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Scientific Research Applications
Protective Groups in Organic Synthesis
The 2-(4-methylphenylsulfonyl)ethenyl group (Tsv) has been explored for protecting the NH group in various compounds, showcasing its utility in organic synthesis. The stability of these groups under different conditions and their selective removal demonstrates their significance in the synthesis of complex molecules (Petit et al., 2014).
Metal Extraction and Supramolecular Chemistry
Sulfonyl-bridged oligo(benzoic acid)s have shown potential in metal extraction, particularly for lanthanoid ions. The structure and extractability relationships elucidated through X-ray analysis contribute to understanding supramolecular interactions and their applications in separation technologies (Morohashi et al., 2014).
Photochemical Synthesis
Innovative methods for the alkenylation of C(sp3)–H bonds using sulfonylalkene units have been developed. This photochemically induced process opens new avenues for carbon skeleton extension, highlighting the role of sulfonyl groups in facilitating such transformations (Amaoka et al., 2014).
Catalysis and Functionalization
The catalytic meta-C–H functionalization of benzoic acid derivatives using a sulfonamide template has been reported, showcasing a novel approach to selectively modifying benzoic acid scaffolds. This method broadens the scope of C–H activation strategies in organic synthesis (Li et al., 2016).
Conductivity Enhancement in Materials Science
Studies on the conductivity enhancement of polymeric materials treated with benzoic acid illustrate the potential for improving electronic device performance. This work contributes to the development of more efficient and flexible organic light-emitting devices (Kang et al., 2021).
Antimicrobial Applications
The synthesis and antimicrobial activity of 4-(substituted phenylsulfonamido)benzoic acids highlight their potential as bioactive compounds. The high yields and characterization of these sulfonamides underscore their significance in medicinal chemistry (Dineshkumar & Thirunarayanan, 2019).
Properties
IUPAC Name |
3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12-5-7-13(8-6-12)9-10-22(20,21)17-15-4-2-3-14(11-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDRZAJMFVBIS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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